3-cyano-N-(3-ethynylphenyl)benzamide
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Overview
Description
3-cyano-N-(3-ethynylphenyl)benzamide is an organic compound with the molecular formula C16H10N2O It is characterized by the presence of a cyano group (-CN) and an ethynyl group (-C≡CH) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(3-ethynylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethynylaniline and benzoyl chloride.
Formation of Benzamide: The first step involves the reaction of 3-ethynylaniline with benzoyl chloride in the presence of a base, such as triethylamine, to form N-(3-ethynylphenyl)benzamide.
Introduction of Cyano Group: The final step involves the introduction of the cyano group. This can be achieved by reacting N-(3-ethynylphenyl)benzamide with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(3-ethynylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
3-cyano-N-(3-ethynylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and protein binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and ethynyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(4-ethynylphenyl)benzamide: Similar structure but with the ethynyl group in the para position.
3-cyano-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
3-cyano-N-(3-ethynylphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of benzamide.
Uniqueness
3-cyano-N-(3-ethynylphenyl)benzamide is unique due to the specific positioning of the cyano and ethynyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-cyano-N-(3-ethynylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-12-5-4-8-15(10-12)18-16(19)14-7-3-6-13(9-14)11-17/h1,3-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPCQGNXMTYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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